molecular formula C12H18ClN3O4S B2452209 N-[1-(Aminomethyl)cyclopentyl]-4-nitrobenzene-1-sulfonamide CAS No. 1795436-58-6

N-[1-(Aminomethyl)cyclopentyl]-4-nitrobenzene-1-sulfonamide

Cat. No.: B2452209
CAS No.: 1795436-58-6
M. Wt: 335.8
InChI Key: YBUCVTNLIOKPPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(Aminomethyl)cyclopentyl]-4-nitrobenzene-1-sulfonamide: is an organic compound that features a cyclopentyl group attached to an aminomethyl group, which is further connected to a nitrobenzene sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(Aminomethyl)cyclopentyl]-4-nitrobenzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Aminomethyl Cyclopentyl Intermediate: This step involves the reaction of cyclopentanone with formaldehyde and ammonia to form the aminomethyl cyclopentyl intermediate.

    Nitration of Benzene Sulfonamide: The next step involves the nitration of benzene sulfonamide using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.

    Coupling Reaction: Finally, the aminomethyl cyclopentyl intermediate is coupled with the nitrated benzene sulfonamide under basic conditions to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Reduction: The sulfonamide group can be reduced to form a sulfonic acid derivative.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions typically involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

    Oxidation: Formation of nitrobenzene sulfonic acid derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted cyclopentyl derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as an enzyme inhibitor.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the development of anti-inflammatory and antimicrobial agents.

Industry:

  • Utilized in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-[1-(Aminomethyl)cyclopentyl]-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The nitro group can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with target proteins, affecting their function.

Comparison with Similar Compounds

  • N-[1-(Aminomethyl)cyclopentyl]-N,N-dimethylamine
  • N-[1-(Aminomethyl)cyclopentyl]-4-methylpiperidine-1-sulfonamide

Uniqueness:

  • The presence of both a nitro group and a sulfonamide group in N-[1-(Aminomethyl)cyclopentyl]-4-nitrobenzene-1-sulfonamide makes it unique compared to similar compounds. This dual functionality allows it to participate in a wider range of chemical reactions and interactions, enhancing its versatility in scientific research and industrial applications.

Properties

IUPAC Name

N-[1-(aminomethyl)cyclopentyl]-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4S/c13-9-12(7-1-2-8-12)14-20(18,19)11-5-3-10(4-6-11)15(16)17/h3-6,14H,1-2,7-9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZLVOAHGCNPEJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CN)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.